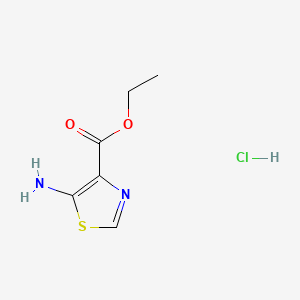

Ethyl 5-aminothiazole-4-carboxylate hydrochloride

Description

Historical Context and Discovery

The synthesis of 5-aminothiazole derivatives emerged as a critical advancement in heterocyclic chemistry during the mid-20th century. Ethyl 5-aminothiazole-4-carboxylate hydrochloride traces its origins to the broader exploration of thiazole chemistry, particularly methodologies like the Cook–Heilbron thiazole synthesis . First reported in 1947, this reaction enabled the efficient production of 5-aminothiazoles through the cyclization of α-aminonitriles with dithioacids or carbon disulfide . Subsequent refinements in synthetic strategies, including the use of ethyl aminocyanoacetate precursors, facilitated the targeted synthesis of carboxylate-substituted aminothiazoles such as this compound .

The hydrochloride salt form gained prominence due to its enhanced stability and solubility, making it a preferred intermediate in pharmaceutical and agrochemical research. Early applications focused on its role in synthesizing purine and pyridine analogs, but modern uses have expanded to include kinase inhibitors and antimicrobial agents .

Nomenclature and Systematic Classification

This compound is systematically named according to IUPAC guidelines as follows:

- IUPAC Name : Ethyl 5-amino-1,3-thiazole-4-carboxylate hydrochloride

- Molecular Formula : C₆H₉ClN₂O₂S

- Molecular Weight : 208.67 g/mol

Structural Features:

The numbering of the thiazole ring follows standard conventions, with positions 1 (sulfur), 3 (nitrogen), 4 (carboxylate), and 5 (amino) defining its substituents .

Significance in Heterocyclic Chemistry

Thiazoles are pivotal in medicinal and materials chemistry due to their aromaticity, electronic diversity, and bioisosteric properties. This compound exemplifies these traits through:

- Reactivity : The amino group at C5 participates in nucleophilic substitutions, while the carboxylate at C4 enables ester hydrolysis or amide formation .

- Electronic Effects : The thiazole ring’s conjugated π-system stabilizes charge distribution, enhancing interactions with biological targets like kinases and enzymes .

- Synthetic Utility : It serves as a precursor for fused heterocycles (e.g., thiazolo[5,4-d]pyrimidines) and metal complexes, leveraging its dual functional groups .

This compound’s versatility is evident in its role in Hantzsch-type cyclizations and cross-coupling reactions , which are foundational to producing bioactive molecules .

Position within the Aminothiazole Family of Compounds

Aminothiazoles are classified by the position and nature of their amino substituents. This compound belongs to the 5-aminothiazole subclass, distinguished by:

For example, 2-aminothiazole (a structural isomer) lacks the carboxylate group and is primarily used in thyroid inhibitors, whereas this compound’s ester functionality broadens its applicability in drug design .

Properties

IUPAC Name |

ethyl 5-amino-1,3-thiazole-4-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S.ClH/c1-2-10-6(9)4-5(7)11-3-8-4;/h3H,2,7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHVYDHSLKKRQRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC=N1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40693319 | |

| Record name | Ethyl 5-amino-1,3-thiazole-4-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40693319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1253792-74-3 | |

| Record name | Ethyl 5-amino-1,3-thiazole-4-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40693319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Synthesis via Thiazole Ring Formation from 2-Amino-2-cyanoacetamide

Method Overview:

This route begins with 2-amino-2-cyanoacetamide as the core raw material, which undergoes cyclization to form the thiazole ring, followed by esterification and subsequent conversion to the hydrochloride salt.

- Step 1: React 2-amino-2-cyanoacetamide with an organic solvent (e.g., ethanol or dimethylformamide) under reflux conditions for 1-3 hours, often with catalysts or additives such as disulfides to facilitate cyclization, yielding 5-amino-2-mercaptothiazole-4-carboxamide.

- Step 2: Methylation of the mercaptothiazole intermediate with dimethyl sulfate under alkaline conditions produces 5-amino-2-methylsulfonylthiazole-4-carboxamide.

- Step 3: The methylsulfonyl derivative is subjected to reductive desulfurization using Raney nickel and ammonia, removing the mercaptomethyl group to afford 5-aminothiazole-4-carboxamide.

- Step 4: Esterification of the carboxamide with ethanol in the presence of catalytic acids yields the ethyl ester.

- Step 5: Conversion to the hydrochloride salt is achieved by treatment with hydrogen chloride gas or HCl in an appropriate solvent, producing Ethyl 5-aminothiazole-4-carboxylate hydrochloride.

- High overall yields (~60-70%).

- Relatively straightforward reaction conditions.

- Suitable for scale-up with proper handling of reagents.

- Use of toxic reagents like dimethyl sulfate.

- Multi-step process requiring purification at each stage.

Alternative Route via Ethyl 2-Amino-4-methylthiazole-5-carboxylate Intermediate

Method Overview:

This method employs ethyl 2-amino-4-methylthiazole-5-carboxylate as an intermediate, synthesized from ethyl acetoacetate derivatives and thiourea, followed by hydrolysis and salt formation.

- Step 1: React ethyl 2-chloroacetoacetate with thiourea in ethanol at 40-55°C, with sodium carbonate as a base, to form ethyl 2-amino-4-methylthiazole-5-carboxylate.

- Step 2: Hydrolyze the ester under basic conditions (e.g., NaOH) to obtain the corresponding acid.

- Step 3: Convert the acid to its hydrochloride salt by treatment with gaseous HCl or HCl solution in an organic solvent, yielding this compound.

- Shorter reaction times (~5-6 hours).

- High yields (>98%).

- Mild reaction conditions.

- Requires precise control of pH and temperature.

- Potential side reactions during hydrolysis.

Synthesis via Thiazole Ring Formation from L-Cysteine Derivatives

Method Overview:

This approach involves condensation and esterification of L-cysteine hydrochloride with formaldehyde, followed by oxidation and hydrolysis steps to afford the target compound.

- Step 1: Condense L-cysteine hydrochloride with formaldehyde to form thiazolidine-4-carboxylic acid derivatives.

- Step 2: Esterify the acid with methanol under acidic conditions to produce methyl thiazolidine-4-carboxylate hydrochloride.

- Step 3: Oxidize the methyl ester using MnO₂ at 60-100°C for 24-72 hours, converting it to methyl thiazole-4-carboxylate.

- Step 4: Hydrolyze methyl thiazole-4-carboxylate with NaOH, then acidify with HCl to precipitate this compound.

- Utilizes readily available starting materials.

- Well-established oxidation and hydrolysis steps.

- Longer reaction times during oxidation.

- Handling of oxidizing agents requires safety precautions.

Data Table Summarizing Preparation Methods

| Method | Starting Materials | Key Reactions | Yield (%) | Reaction Conditions | Environmental Notes |

|---|---|---|---|---|---|

| 1. Direct Cyclization | 2-amino-2-cyanoacetamide | Cyclization, methylation, desulfurization | 60-70 | Reflux, toxic reagents | Moderate; toxic reagents used |

| 2. Intermediate Route | Ethyl 2-amino-4-methylthiazole-5-carboxylate | Ethylation, hydrolysis, salt formation | >98 | Mild, controlled pH | Environmentally friendly, high yield |

| 3. Cysteine-Based | L-cysteine, formaldehyde | Condensation, esterification, oxidation, hydrolysis | Variable | Mild to moderate | Biologically derived starting material |

Research Findings and Considerations

Operational Simplicity: Routes involving direct cyclization from 2-amino-2-cyanoacetamide or ethyl 2-amino-4-methylthiazole-5-carboxylate are favored for their straightforward procedures and high yields.

Environmental Impact: Methods that avoid toxic reagents like dimethyl sulfate or excessive use of heavy metals are preferred. The route via ethyl 2-amino-4-methylthiazole-5-carboxylate, especially when employing mild hydrolysis, aligns with green chemistry principles.

Scalability: The second method, with high yield and mild conditions, demonstrates significant potential for industrial-scale production.

Purification: Recrystallization and chromatography are essential for obtaining high-purity intermediates and final products, especially when handling complex reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-aminothiazole-4-carboxylate hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction under specific conditions.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include:

Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of thiazolidines .

Scientific Research Applications

Biological Activities

Ethyl 5-aminothiazole-4-carboxylate hydrochloride exhibits a range of biological activities, making it valuable in pharmaceutical research. Key therapeutic areas include:

- Anticancer Activity : Compounds derived from aminothiazole structures have shown promising anticancer effects. For instance, derivatives have been tested against various cancer cell lines, demonstrating significant growth inhibition and potential as chemotherapeutic agents .

- Antimicrobial Properties : Research indicates that thiazole-containing compounds possess antimicrobial activity against a variety of pathogens, including bacteria and fungi. This makes them suitable candidates for developing new antibiotics .

- Anti-inflammatory Effects : Some studies suggest that these compounds may also exhibit anti-inflammatory properties, contributing to their potential use in treating inflammatory diseases .

Case Study 1: Antitumor Activity

A study evaluated the anticancer properties of this compound against non-small cell lung cancer (NSCLC) cell lines. The compound demonstrated an IC₅₀ value of 0.06 µM, indicating potent inhibitory activity against tumor growth .

Case Study 2: Antimicrobial Efficacy

In another investigation, derivatives of ethyl 5-aminothiazole were tested for their antimicrobial effects against Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives exhibited significant antibacterial activity, supporting their potential as new antimicrobial agents .

Case Study 3: Anti-inflammatory Potential

Research on the anti-inflammatory effects highlighted that compounds related to ethyl 5-aminothiazole could reduce pro-inflammatory cytokine production in vitro. This suggests a role in managing inflammatory diseases such as rheumatoid arthritis .

Mechanism of Action

The mechanism of action of ethyl 5-aminothiazole-4-carboxylate hydrochloride involves its interaction with specific molecular targets. For instance, it may inhibit bacterial enzymes involved in cell wall synthesis, leading to bacterial cell death. The compound’s anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory cytokines and enzymes .

Comparison with Similar Compounds

Physicochemical Characteristics

- Purity : >98% (research-grade) .

- Solubility: Typically soluble in polar organic solvents like dimethyl sulfoxide (DMSO) and methanol.

- Applications : Key intermediate in synthesizing kinase inhibitors, antimicrobial agents, and antiviral compounds.

Comparison with Structurally Similar Compounds

Structural Analogues and Their Key Differences

Ethyl 5-aminothiazole-4-carboxylate hydrochloride belongs to a family of thiazole carboxylates with varying substituents. Below is a comparative analysis of its closest analogues:

Key Observations :

Substituent Position and Reactivity: The amino group at position 5 (vs. chlorine or iodine) enhances nucleophilicity, making this compound more reactive in coupling reactions compared to halogenated analogues .

Ester Group Impact : Ethyl esters (vs. methyl) improve lipid solubility, influencing pharmacokinetic properties in drug candidates .

Biological Activity: Amino-substituted derivatives (e.g., Ethyl 5-aminothiazole-4-carboxylate HCl) exhibit higher binding affinity to kinase targets compared to chloro- or iodo-substituted analogues .

Comparison with Non-Thiazole Analogues

Ethyl 5-amino-1H-imidazole-4-carboxylate Hydrochloride (CAS: 118019-42-4)

- Molecular Formula : C₆H₁₀ClN₃O₂

- Molecular Weight : 191.62 .

- Structural Difference : Replaces the sulfur atom in the thiazole ring with a nitrogen (imidazole core), altering electronic properties and hydrogen-bonding capacity.

- Applications : Primarily used in nucleoside analog synthesis, contrasting with thiazole derivatives’ dominance in kinase inhibitor research .

Biological Activity

Ethyl 5-aminothiazole-4-carboxylate hydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant studies and data.

Chemical Structure and Properties

This compound is characterized by the presence of a thiazole ring, which is crucial for its biological activity. The compound has a molecular formula of CHClNOS and a molecular weight of approximately 208.67 g/mol. Its structural features contribute significantly to its interactions with various biological targets, making it a valuable compound in drug development.

Biological Activities

The compound exhibits several notable biological activities:

- Antimicrobial Activity : this compound has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Studies indicate that it can inhibit the growth of pathogens such as Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MICs) ranging from 0.039 μg/mL to 0.078 μg/mL for specific derivatives .

- Anticancer Properties : Research has demonstrated the compound's potential as an anticancer agent. In vitro studies have reported IC values indicating significant cytotoxicity against various cancer cell lines, including breast and lung cancers. For instance, derivatives of thiazole compounds have been shown to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest at the G2/M phase .

- Antioxidant Activity : this compound also exhibits antioxidant properties, which may protect against oxidative stress-related damage in cells. This activity is attributed to its ability to scavenge free radicals and enhance antioxidant enzyme activities .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Inhibition of Key Enzymes : The compound has been found to inhibit various enzymes involved in critical cellular processes, such as protein kinases (e.g., EGFR, HER2), which play a role in cancer progression .

- Interaction with Cellular Targets : Molecular dynamics simulations have indicated that the compound interacts with proteins primarily through hydrophobic contacts, influencing pathways related to cell survival and proliferation .

Case Studies

Several case studies have highlighted the efficacy of this compound in different biological contexts:

- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial properties of various thiazole derivatives, including this compound, demonstrating significant inhibition against resistant strains of Mycobacterium species .

- Anticancer Studies : In another investigation, thiazole derivatives were tested against multiple cancer cell lines, showing promising results with IC values less than those of standard chemotherapeutics like doxorubicin .

Comparative Analysis

The following table summarizes the key features and biological activities of this compound compared to similar compounds:

| Compound Name | CAS Number | Biological Activity | IC (µg/mL) |

|---|---|---|---|

| This compound | 1253792 | Antimicrobial, Anticancer | <1.98 |

| Ethyl 2-Aminothiazole-4-Carboxylate | 5398-36-7 | Antimicrobial | <1.61 |

| 2-Aminobenzothiazole | 136-95-8 | Anticancer | >1000 |

Q & A

Basic Research Questions

Q. How can researchers safely store and handle Ethyl 5-aminothiazole-4-carboxylate hydrochloride to ensure stability and prevent degradation?

- Methodological Answer : Store the compound refrigerated in a tightly sealed container within a dry, well-ventilated environment to minimize exposure to moisture and atmospheric oxygen. Use inert gas purging (e.g., nitrogen) for long-term storage of hygroscopic derivatives. Personal protective equipment (PPE), including flame-retardant antistatic lab coats, nitrile gloves, and safety goggles, is mandatory during handling to avoid skin/eye contact . For hygroscopic analogs, desiccants like silica gel should be added to storage containers .

Q. What spectroscopic techniques are recommended for characterizing this compound and verifying its purity?

- Methodological Answer :

- 1H/13C NMR : Analyze peak splitting patterns to confirm the thiazole ring structure (e.g., characteristic singlet for the C-5 amino group) and ester carbonyl signals (~165-170 ppm in 13C NMR) .

- HRMS : Use [M + H]+ ion analysis to validate molecular weight (e.g., theoretical vs. observed m/z). For hydrochloride salts, electrospray ionization (ESI) is preferred to avoid decomposition .

- TLC/HPLC : Monitor reaction progress and purity using silica-gel TLC (ethyl acetate/hexane eluent) or reverse-phase HPLC with UV detection (λ = 254 nm) .

Q. How can researchers distinguish this compound from structurally similar thiazole derivatives?

- Methodological Answer : Compare the compound’s retention factor (Rf) in TLC against analogs like Ethyl 2-methylthiazole-4-carboxylate (Rf = 0.85 similarity index) or Methyl 2-aminothiazole-4-carboxylate (Rf = 0.84) . IR spectroscopy can also differentiate substituents: the amino group at C-5 shows a broad N-H stretch (~3300 cm⁻¹), while the ester carbonyl appears at ~1700 cm⁻¹ .

Advanced Research Questions

Q. What strategies can optimize the synthesis of this compound to improve yield and minimize byproducts?

- Methodological Answer :

- Catalyst-Free Synthesis : Utilize aqueous ethanol as a green solvent to facilitate cyclization of thiourea intermediates while reducing side reactions (e.g., hydrolysis of the ester group) .

- Temperature Control : Maintain reaction temperatures below 60°C to prevent decomposition of the aminothiazole core .

- Byproduct Mitigation : Use scavenger resins (e.g., polymer-bound isocyanates) to trap unreacted reagents in situ .

Q. How can researchers address contradictory data in literature regarding the reactivity of the 5-amino group in thiazole derivatives?

- Methodological Answer :

- pH-Dependent Studies : Conduct reactions under varying pH conditions (e.g., acidic vs. basic) to assess the amino group’s nucleophilicity. For example, in acidic media, protonation of the amino group reduces its reactivity toward electrophiles, while in basic conditions, it participates in coupling reactions .

- Computational Modeling : Employ DFT calculations to predict charge distribution and reactivity sites on the thiazole ring .

Q. What precautions are necessary when scaling up the synthesis of this compound to prevent exothermic runaway reactions?

- Methodological Answer :

- Batch vs. Flow Chemistry : For large-scale production, use continuous flow reactors to control heat dissipation and avoid localized overheating .

- In-Line Monitoring : Implement FTIR or Raman spectroscopy to track reagent concentrations and adjust feed rates dynamically .

Critical Analysis of Contradictions

- Hydrochloride Salt Stability : While reports the compound as stable under refrigeration, highlights risks of hygroscopicity. Researchers should pre-dry solvents and use anhydrous workstations for moisture-sensitive reactions .

- Amino Group Reactivity : shows successful coupling of the 5-amino group under mild conditions, whereas notes competing side reactions. Pre-activation with Boc-protection or using coupling agents (e.g., EDC/HOBt) can enhance selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.